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Compound Name: _
methylbenzenesulfonamide
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An In-depth Technical Guide on the Physicochemical Properties of 4-Fluoro-2-
methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development
Professionals

Introduction

4-Fluoro-2-methylbenzenesulfonamide is an organic compound featuring a sulfonamide
group, a fluorine atom, and a methyl group attached to a benzene ring. As a sulfonamide
derivative, it holds potential interest in medicinal chemistry and drug discovery, as this
functional group is a key component in a wide array of therapeutic agents. The strategic
placement of the fluoro and methyl groups can significantly influence the molecule's electronic
properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This
document provides a comprehensive overview of the known physicochemical properties of 4-
Fluoro-2-methylbenzenesulfonamide, outlines detailed experimental protocols for their
determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Data

The fundamental physicochemical properties of 4-Fluoro-2-methylbenzenesulfonamide are
summarized below. These parameters are crucial for predicting its behavior in biological
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systems and for designing experimental studies.

Table 1. General and Computational Properties

Property Value Source

CAS Number 489-17-8 [1][2]

Molecular Formula C7HsFNO2S [1112]

Molecular Weight 189.204 g/mol [1]

Monoisotopic Mass 189.02597783 [1]

Topological Polar Surface Area  68.5 A2 [1]

Heavy Atom Count 12 [1]

Hydrogen Bond Acceptor

C)(;untgJ p 4 s

Complexity 247 [1]

Table 2: Experimental Physicochemical Properties

Property Value Notes

Physical State Solid Assumed at room temperature

Melting Point 180-184 °C [3]

Boiling Point No data available -

Solubility No data available Expe.cfed. to have fimited
solubility in water.
The sulfonamide proton is

pKa No data available acidic; its pKa can be

determined experimentally.

logP (Octanol-Water Partition

Coefficient)

No data available

A key measure of lipophilicity,
which can be determined

experimentally.
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Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are essential for
reproducible research. The following sections describe standard protocols that can be applied
to 4-Fluoro-2-methylbenzenesulfonamide.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.

o Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated
thermometer.

e Procedure:

[¢]

A small, dry sample of crystalline 4-Fluoro-2-methylbenzenesulfonamide is finely
powdered and packed into a capillary tube to a depth of 2-3 mm.

o The capillary tube is placed in the heating block of the melting point apparatus.

o The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected
melting point.

o The heating rate is then reduced to 1-2 °C/min when the temperature is within 15-20 °C of
the expected melting point (180 °C).

o The temperature at which the first drop of liquid appears is recorded as the onset of
melting.

o The temperature at which the entire sample becomes a clear liquid is recorded as the final
melting point. The range between these two temperatures is reported.

o The measurement should be repeated at least twice, and the average value reported.

Determination of pKa by Potentiometric Titration

The pKa value quantifies the acidity of the sulfonamide proton.
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e Apparatus: Calibrated pH meter with a glass electrode, automatic titrator or a magnetic
stirrer and burette, and a constant temperature water bath.

e Procedure:

o A precisely weighed amount of 4-Fluoro-2-methylbenzenesulfonamide is dissolved in a
suitable co-solvent system (e.g., a methanol-water or acetonitrile-water mixture) due to its
likely low aqueous solubility.

o The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25
°C).

o The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH),
added in small, precise increments.

o The pH of the solution is recorded after each addition of the titrant, allowing the system to
equilibrate.

o Aftitration curve (pH vs. volume of titrant added) is plotted.

o The pKa is determined from the pH at the half-equivalence point of the titration.
Sophisticated software can be used to calculate the pKa from the full titration curve for
higher accuracy.

Determination of logP via the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's
lipophilicity.[4]

o Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC,
centrifuge.

e Procedure:

o 1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by
separation.
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o A stock solution of 4-Fluoro-2-methylbenzenesulfonamide is prepared in the saturated
1-octanol.

o A known volume of the octanol stock solution is mixed with a known volume of saturated
water in a separatory funnel.

o The funnel is sealed and agitated in a mechanical shaker for a set period (e.g., 2 hours) at
a constant temperature to allow for partitioning equilibrium to be reached.

o The mixture is then centrifuged to ensure complete separation of the two phases.

o The concentration of the compound in both the agueous and octanol phases is determined
using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

o The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase.

o The logP is then calculated as the base-10 logarithm of P.[4]

Visualizations: Workflows and Pathways

Logical diagrams help visualize complex processes in research and development. Below are
workflows relevant to the synthesis and analysis of 4-Fluoro-2-methylbenzenesulfonamide.
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Starting Materials

4-Fluoro-2-methylaniline Sulfuryl Chloride (SO2CI2)
N

/

A
. [ Diazotization ]
4-Fluoro-2-methylbenzenesulfonyl chloride (NaNO2, HCl)

4 Synthesis Steps

Y \
Ammonolysis Sandmeyer-type Reaction
(ag. NH3) (SO2, CuCl)
\ J

/Final Product‘;& Purification\

Crude 4-Fluoro-2-
methylbenzenesulfonamide

Recrystallization

Pure 4-Fluoro-2-
methylbenzenesulfonamide

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 4-Fluoro-2-methylbenzenesulfonamide.
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Caption: Experimental workflow for logP determination by the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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